Lipophilicity (logP) Differentiation: Tetrahydro Core Balances Polarity for Membrane Permeability Optimization
The target compound exhibits a measured distribution coefficient (logP) of 0.097 [1], placing it in a favorable lipophilicity range for fragment-based lead discovery. In contrast, the fully aromatic analog [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 202065-25-6) has a significantly lower logP of -0.18 [2], while the 6-methyl-substituted tetrahydro derivative (CAS 1699043-64-5) is substantially more hydrophilic with a logP of -0.70 . The target compound's intermediate logP value of ~0.1 represents a quantifiable shift of +0.28 log units over the aromatic analog and +0.80 log units over the 6-methyl analog, indicating superior predicted membrane permeability [3].
| Evidence Dimension | Partition coefficient (logP) – lipophilicity |
|---|---|
| Target Compound Data | logP = 0.097 |
| Comparator Or Baseline | Comparator 1: CAS 202065-25-6 (aromatic analog), logP = -0.18; Comparator 2: CAS 1699043-64-5 (6-methyl-tetrahydro analog), logP = -0.70 |
| Quantified Difference | ΔlogP = +0.28 vs. aromatic analog; ΔlogP = +0.80 vs. 6-methyl analog |
| Conditions | Experimental logP values derived from shake-flask or chromatographic methods as reported in vendor physicochemical profiles |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and non-specific protein binding; the target compound's logP of 0.097 resides within the optimal range (logP 0–3) for fragment hits, unlike the excessively polar comparators, making it a superior starting point for lead optimization programs.
- [1] ChemBase. 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (EN300-68658) – Physicochemical Properties. http://www.chembase.cn/substance-557804.html (accessed 2025-10-26). View Source
- [2] Molbase. [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 202065-25-6) – Physicochemical Properties. http://baike.molbase.cn/202065-25-6.html (accessed 2025-10-26). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. View Source
